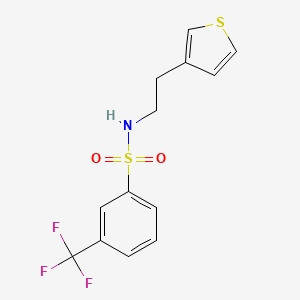

N-(2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Description

N-(2-(Thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a meta-trifluoromethyl substituent on the benzene ring and a thiophen-3-yl ethyl group attached to the sulfonamide nitrogen.

Properties

IUPAC Name |

N-(2-thiophen-3-ylethyl)-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3NO2S2/c14-13(15,16)11-2-1-3-12(8-11)21(18,19)17-6-4-10-5-7-20-9-10/h1-3,5,7-9,17H,4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHYLHFZBQWIFEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCCC2=CSC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves the following steps:

Formation of the Thiophene Derivative: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis or the Gewald reaction.

Attachment of the Ethyl Chain: The ethyl chain can be introduced via a Friedel-Crafts alkylation reaction, where an ethyl halide reacts with the thiophene ring in the presence of a Lewis acid catalyst.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be added using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.

Formation of the Benzenesulfonamide:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group on the benzenesulfonamide can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Treatment of Gout and Hyperuricemia

One of the most significant applications of this compound is in the treatment of gout and hyperuricemia. The compound acts as an inhibitor of urate transporters, specifically human urate transporter 1 (hURAT1), which plays a crucial role in uric acid reabsorption in the kidneys. In studies, derivatives of the compound have shown promising results in reducing serum uric acid levels, making them potential candidates for new gout therapies .

Table 1: Comparative IC50 Values for Uric Acid Transport Inhibition

| Compound | IC50 (nM) |

|---|---|

| N-(2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide | TBD |

| Benzbromarone | 407 |

| Compound 2 | 54 |

| Compound 3 | 21 |

Note: TBD indicates that specific IC50 values for this compound were not provided in the literature reviewed but are expected to be competitive based on structural similarities with known inhibitors .

Anti-inflammatory Properties

The compound's sulfonamide group can also contribute to anti-inflammatory effects. Research indicates that sulfonamides can modulate inflammatory pathways, potentially leading to reduced pain and inflammation associated with conditions like arthritis .

Experimental Studies

In vitro studies have demonstrated that compounds similar to this compound significantly increase calcium influx in vascular smooth muscle cells, suggesting potential applications in cardiovascular health by modulating vascular reactivity .

Synthetic Routes

The synthesis of this compound involves several steps, including the formation of the thiophene ring and subsequent attachment of the trifluoromethyl and sulfonamide groups. Various methods have been reported for synthesizing related compounds, which can provide insights into efficient synthetic pathways for this specific derivative .

Table 2: Summary of Synthesis Steps

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Formation of Thiophene | Thiophene precursor |

| 2 | Trifluoromethylation | Trifluoromethyl reagent |

| 3 | Sulfonamide Formation | Sulfonyl chloride |

Mechanism of Action

The mechanism of action of N-(2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The sulfonamide moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The thiophene ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- Trifluoromethyl Position: The meta position of the trifluoromethyl group in the target compound contrasts with para-substituted analogs like N-(2-Phenylethyl)-4-(trifluoromethyl)benzenesulfonamide (Alfa Catalog, H57799). In N-(1-naphthyl) and N-(2-(chloro-5-methylthiophenyl)) derivatives (), trifluoromethyl substitution at specific positions improved binding affinity at the PCP site, highlighting the critical role of substituent placement .

Sulfonamide vs. Amide :

- Compared to benzamide analogs like N-(2-Phenylethyl)-3-(trifluoromethyl)benzamide (H57219, Alfa), the target’s sulfonamide group increases acidity (pKa ~1–2 vs. ~8–10 for amides), enhancing water solubility and hydrogen-bonding capacity. This difference could influence pharmacokinetic properties like oral bioavailability .

Heterocyclic Moieties

- Thiophene vs. Indole/Phenyl: Compounds such as 4-Methyl-N-(2-(2-phenyl-1H-indol-3-yl)ethyl)benzenesulfonamide (3p, ) replace thiophene with indole, introducing NH groups for hydrogen bonding. Thiophene, being π-rich but non-polar, may favor interactions with aromatic residues in enzymes or receptors without competing for hydrogen bonds . N-(2-Phenylethyl) derivatives () lack heterocycles, reducing steric complexity but limiting π-π interactions .

Biological Activity

N-(2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a thiophene ring and a trifluoromethyl group, which are known to enhance the lipophilicity and biological activity of sulfonamide derivatives. The general structure can be represented as follows:

-

Inhibition of Carbonic Anhydrases :

- Sulfonamides, including this compound, often function as inhibitors of carbonic anhydrases (CAs), which are enzymes that play crucial roles in maintaining acid-base balance and facilitating gas exchange in tissues. Research indicates that specific substitutions on the benzenesulfonamide core can modulate selectivity towards different CA isoforms (e.g., hCA I, II, IX, and XII) .

-

Antitumor Activity :

- Compounds with similar structures have shown promising antitumor activity. For instance, derivatives incorporating thiophene rings have been synthesized and tested against various cancer cell lines, demonstrating selective cytotoxicity . The mechanism often involves induction of apoptosis and inhibition of cell proliferation.

- Vascular Reactivity Modulation :

Biological Activity Data Table

Case Studies

-

Antitumor Efficacy :

A study on thiophene-based benzenesulfonamides demonstrated significant cytotoxic effects against Hep3B liver cancer cells. The compound's ability to induce apoptosis was attributed to its interaction with specific cellular pathways involved in cell survival and proliferation . -

Carbonic Anhydrase Inhibition :

Research assessing the inhibitory effects of various sulfonamides on human carbonic anhydrases revealed that modifications to the sulfonamide structure could enhance selectivity towards tumor-associated isoforms like hCA IX and XII. This suggests that this compound could be optimized for targeted cancer therapies .

Q & A

Q. What are the key synthetic steps and reagents for preparing N-(2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide?

The synthesis typically involves:

- Sulfonamide bond formation : Reacting 3-(trifluoromethyl)benzenesulfonyl chloride with a thiophene-ethylamine derivative under basic conditions (e.g., triethylamine or pyridine) .

- Thiophene incorporation : Coupling via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the thiophen-3-yl-ethyl group .

- Purification : Column chromatography or recrystallization to isolate the product in >95% purity .

Q. How is the compound structurally characterized, and what analytical techniques are essential?

Key techniques include:

- NMR spectroscopy : To confirm the sulfonamide (-SONH-) linkage, trifluoromethyl (-CF) group, and thiophene protons .

- Mass spectrometry (MS) : For molecular ion ([M+H]) verification and fragmentation pattern analysis .

- X-ray crystallography : To resolve 3D conformation and intermolecular interactions (e.g., hydrogen bonding involving sulfonamide) .

Q. What are the standard methods for assessing purity and stability of this compound?

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities .

- Thermogravimetric analysis (TGA) : Evaluates thermal stability up to 300°C .

- Solubility profiling : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) to guide formulation for biological assays .

Q. What biological targets are hypothesized based on its structural motifs?

- Sulfonamide moiety : Potential inhibition of enzymes like carbonic anhydrase or dihydropteroate synthase (antibacterial target) .

- Trifluoromethyl group : Enhances lipophilicity and metabolic stability, suggesting CNS or antiviral applications .

- Thiophene ring : May interact with aromatic residues in kinase or GPCR targets .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for scale-up?

- Reaction optimization : Use continuous flow reactors to improve heat transfer and reduce side reactions .

- Catalyst screening : Test palladium/copper catalysts for coupling efficiency .

- Green chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) to enhance sustainability .

Q. How to resolve contradictions in reported biological activity data (e.g., varying IC values)?

- Standardized assays : Replicate studies using identical cell lines (e.g., HEK293 or HeLa) and assay conditions (e.g., ATP levels for cytotoxicity) .

- Off-target profiling : Use kinome-wide screening or proteomics to identify non-specific interactions .

- Metabolite analysis : LC-MS to detect degradation products that may influence activity .

Q. What computational strategies predict target binding and pharmacokinetic properties?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with COX-2 or adenosine receptors .

- QSAR modeling : Correlate substituent effects (e.g., thiophene vs. furan) with logP and bioavailability .

- MD simulations : GROMACS to assess stability of sulfonamide-enzyme complexes over 100-ns trajectories .

Q. What structure-activity relationship (SAR) trends are observed in analogs?

- Thiophene position : 3-yl substitution improves activity over 2-yl in kinase inhibition .

- Trifluoromethyl vs. methoxy : -CF enhances membrane permeability but reduces solubility .

- Ethyl linker length : Shorter chains (e.g., methyl) decrease potency due to steric hindrance .

Q. How to design stability studies under physiological conditions?

- pH stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours .

- Light/oxidation tests : Expose to UV (365 nm) and HO to identify degradation pathways .

- Plasma stability : Incubate with human plasma (37°C) and monitor via LC-MS for esterase-mediated hydrolysis .

Q. What experimental approaches elucidate the mechanism of action (MoA)?

- Kinetic assays : Measure enzyme inhibition (e.g., COX-2) using fluorescence or calorimetry .

- CRISPR screening : Identify gene knockouts that confer resistance (e.g., sulfonamide targets) .

- SPR/BLI : Surface plasmon resonance or bio-layer interferometry to quantify binding kinetics to purified proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.